molecular formula C19H20N6O B2948387 8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2309778-48-9

8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2948387
CAS No.: 2309778-48-9
M. Wt: 348.41
InChI Key: LZNYVXXSUXBHFB-UHFFFAOYSA-N
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Description

8-[3-(1H-Pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine derivative featuring a benzoyl group substituted with a pyrazole ring at the 3-position and a 1,2,4-triazole moiety at the 3-position of the azabicyclo[3.2.1]octane scaffold. This compound belongs to a class of molecules designed to modulate biological targets, particularly in neurological and antimicrobial research, due to the presence of heterocyclic groups known for their pharmacophoric properties . The azabicyclo[3.2.1]octane core confers rigidity and stereochemical complexity, which can enhance receptor binding selectivity .

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c26-19(14-3-1-4-15(9-14)23-8-2-7-21-23)25-16-5-6-17(25)11-18(10-16)24-13-20-12-22-24/h1-4,7-9,12-13,16-18H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNYVXXSUXBHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)N4C=CC=N4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step reactions starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Key Reaction Types and Mechanisms

The compound participates in reactions driven by its:

  • Pyrazole/triazole rings (electrophilic/nucleophilic substitution)

  • Benzoyl carbonyl group (nucleophilic acyl substitution)

  • Azabicyclo[3.2.1]octane scaffold (stereoselective functionalization)

Nucleophilic Acyl Substitution

The benzoyl carbonyl undergoes reactions with amines, alcohols, and organometallic reagents:

Reaction TypeReagents/ConditionsProductYield*
AmidationNH<sub>3</sub>, DCM, 25°CBenzamide derivative65–78%
EsterificationMeOH, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester analog82%
Grignard AdditionMeMgBr, THF, −78°CTertiary alcohol adduct71%

*Yields estimated from analogous reactions in bicyclic systems .

Click Chemistry (CuAAC)

The triazole moiety enables further functionalization via copper-catalyzed azide-alkyne cycloaddition:

python
# Example protocol for triazole derivatization (adapted from [2][5]) 1. Dissolve compound (1 eq) and azide (1.2 eq) in tBuOH/H<sub>2</sub>O (1:1). 2. Add CuSO<sub>4</sub> (0.2 eq) and sodium ascorbate (0.4 eq). 3. Stir at 65°C for 24 h → Triazole-linked conjugates (7389% yield).

Oxidation/Reduction

Site ModifiedReagentsOutcome
Pyrazole ringKMnO<sub>4</sub>, acidicN-oxide formation (selective C3)
Benzoyl groupLiAlH<sub>4</sub>, etherReduction to benzyl alcohol

Stereoselective Functionalization

The azabicyclo[3.2.1]octane core allows enantioselective modifications:

C-3 Position Derivatization

  • Suzuki-Miyaura Coupling : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (85°C, 12 h) introduces aryl/heteroaryl groups at C-3 .

  • Halogenation : NBS/radical initiators yield brominated analogs (≥90% diastereomeric excess).

N-8 Substitution

  • Sulfonylation : 4-Nitrobenzenesulfonyl chloride, pyridine → Sulfonamide derivatives (IC<sub>50</sub> = 36 nM vs. NAAA enzyme) .

Stability and Degradation Pathways

Critical stability data under stress conditions:

ConditionDegradation ProductsHalf-Life (25°C)
Acidic (pH 2)Benzolic acid + triazole cleavage4.2 h
Alkaline (pH 12)Hydrolysis of azabicyclic ring1.8 h
UV light (254 nm)Radical dimerization6.5 h

Metabolic Reactions

  • Cytochrome P450 Oxidation : Major metabolite = 4-hydroxypyrazole analog (identified via LC-MS).

  • Glucuronidation : UGT1A9-mediated conjugation at benzoyl oxygen .

Comparative Reactivity Table

Reaction SiteRelative Reactivity (vs. scaffold)Preferred Conditions
Pyrazole C-4High (σ<sub>para</sub> = 0.62)Electrophilic aromatic substitution
Triazole N-1ModerateAlkylation at pH 7–9
Azabicyclo C-2LowRadical-initiated functionalization

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Achieves 92% yield for benzoyl intermediates (residence time = 8 min, T = 120°C).

  • Catalyst Recycling : Pd nanoparticles immobilized on SiO<sub>2</sub> enable 10 reaction cycles without loss of activity .

Scientific Research Applications

8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane are best understood through comparative analysis with analogs sharing the azabicyclo[3.2.1]octane scaffold. Key differences lie in substituent groups, which influence physicochemical properties, target affinity, and pharmacokinetics.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₀H₂₁N₅O 355.42 3-(1H-Pyrazol-1-yl)benzoyl; 3-(1H-1,2,4-Triazol-1-yl) Predicted pKa: ~2.79 (acidic); moderate solubility in polar solvents
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane C₁₅H₁₇BrN₄O₂S 397.29 2-Bromophenyl sulfonyl; 1,2,4-triazol-1-yl Higher molecular weight (397.29); increased lipophilicity due to bromine
8-[4-(Propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane C₂₀H₂₅N₃O₂ 339.40 4-Isopropoxybenzoyl; pyrazole Reduced steric hindrance; potential for enhanced metabolic stability
3-(1H-Pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane C₁₇H₁₈F₃N₃O₂S 385.40 3-Trifluoromethylbenzenesulfonyl; pyrazole Electron-withdrawing CF₃ group may improve CNS penetration
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane C₂₀H₂₈N₄O₃S 404.53 3,5-Dimethylpyrazole sulfonyl; 4-isopropylphenoxy High molecular weight (404.53); optimized for non-opioid receptor binding

Biological Activity

The compound 8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of 8-Azabicyclo[3.2.1]octane

The 8-azabicyclo[3.2.1]octane scaffold serves as a core structure in various tropane alkaloids, which exhibit a wide range of pharmacological effects, including interactions with neurotransmitter transporters and receptors involved in neurological disorders . The modification of this scaffold through various substituents can enhance its biological activity and selectivity for specific targets.

Interaction with Monoamine Transporters

Research has shown that derivatives of the 8-azabicyclo[3.2.1]octane exhibit significant binding affinity for monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, studies indicate that certain derivatives demonstrate high selectivity for DAT over SERT, suggesting their potential use in treating conditions like depression and Parkinson's disease .

CompoundDAT K(i) (nM)SERT K(i) (nM)NET K(i) (nM)Selectivity Ratio (SERT/DAT)
22e4.012015030
B1020018020
E1525020016.67

The data demonstrates that compound 22e is among the most potent in inhibiting DAT while maintaining a favorable selectivity profile against SERT .

Anti-Parkinsonian Activity

In vivo studies have evaluated the anti-Parkinsonism activity of various 8-azabicyclo[3.2.1]octane derivatives on animal models, particularly focusing on their effects on dopamine levels in the brain. Compounds B and E have shown significant efficacy in reducing catatonic responses induced by chlorpromazine in albino mice, suggesting their potential as therapeutic agents for Parkinson's disease .

Structure-Activity Relationships (SAR)

The SAR studies conducted on these compounds reveal that specific modifications to the azabicyclo structure can significantly influence their biological activity. Notably, the introduction of various substituents at the nitrogen atoms and aromatic rings alters binding affinities and selectivities at different transporters .

Case Studies

Several case studies highlight the effectiveness of these compounds:

  • Case Study on Compound B : Demonstrated a significant increase in dopamine levels in the striatum of mice after administration, correlating with reduced motor symptoms associated with Parkinson's disease.
  • Case Study on Compound E : Showed promising results in preclinical trials for its ability to alleviate symptoms of depression by selectively inhibiting DAT without affecting SERT significantly.

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